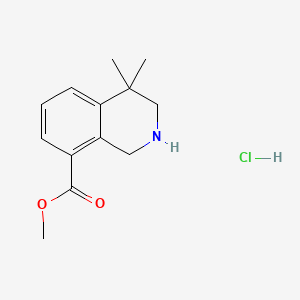

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride

Descripción

Historical context and development of tetrahydroisoquinoline chemistry

The development of tetrahydroisoquinoline chemistry traces its origins to the pioneering work conducted in the early twentieth century, with significant milestones established through classical synthetic methodologies. The condensation of phenethylamine with methylal in concentrated hydrochloric acid to form 1,2,3,4-tetrahydroisoquinoline was achieved in 1911 by Pictet and Spengler, establishing what became known as the Pictet-Spengler synthesis of tetrahydroisoquinolines. This fundamental reaction represented a special example of the Mannich reaction and provided researchers with a reliable method for constructing the tetrahydroisoquinoline framework that would prove essential for subsequent developments in alkaloid chemistry.

The Bischler-Napieralski reaction, first discovered in 1893 by August Bischler and Bernard Napieralski in affiliation with Basel Chemical Works and the University of Zurich, provided another crucial synthetic pathway for accessing dihydroisoquinolines, which could be subsequently reduced to yield tetrahydroisoquinoline derivatives. This intramolecular electrophilic aromatic substitution reaction allowed for the cyclization of β-arylethylamides or β-arylethylcarbamates, establishing methodologies that remain fundamental to modern synthetic approaches. The historical development of these synthetic methods laid the groundwork for the sophisticated structural modifications exemplified by compounds such as this compound.

The evolution of tetrahydroisoquinoline chemistry has been driven by the recognition that these structures serve as privileged scaffolds in medicinal chemistry and natural product synthesis. Tetrahydroisoquinoline, classified as a secondary amine derived from isoquinoline by hydrogenation, presents as a colorless viscous liquid that is miscible with most organic solvents. The tetrahydroisoquinoline skeleton is encountered in numerous bioactive compounds and drugs, making the development of substituted derivatives a priority in pharmaceutical research. The specific compound under examination represents an advanced example of structural diversification within this chemical family, incorporating both gem-dimethyl substitution and ester functionalization to create a unique molecular architecture.

Classification within isoquinoline alkaloid derivatives

This compound belongs to the extensive family of isoquinoline alkaloids, which constitute one of the largest groups among all alkaloids and are primarily formed by plants. Isoquinoline alkaloids are natural products chemically derived from isoquinoline and can be further classified based on their different chemical basic structures, with the most common structural types being the benzylisoquinolines and the aporphines. According to current knowledge, approximately 2500 isoquinoline alkaloids are known, demonstrating the remarkable structural diversity within this chemical family.

The classification of this compound within the broader isoquinoline alkaloid framework reveals its position as a synthetic analog rather than a naturally occurring alkaloid. The tetrahydroisoquinoline structural moiety forms the basis of more than 3000 plant natural products, as well as a suite of synthetic and semi-synthetic pharmaceuticals. Naturally occurring tetrahydroisoquinoline metabolites include the benzylisoquinoline, phenethylisoquinoline, ipecac, and Amaryllidaceae alkaloid classes, each possessing the privileged tetrahydroisoquinoline substructure that imparts a vast array of bioactivities following derivatization in downstream tailoring reactions.

The structural classification of this compound can be understood through comparison with established alkaloid categories. While maintaining the core tetrahydroisoquinoline framework characteristic of isoquinoline alkaloids, this compound incorporates synthetic modifications that distinguish it from naturally occurring analogs. The presence of the gem-dimethyl substitution at the 4-position and the methyl ester functionality at the 8-position creates a unique structural profile that combines elements of both natural product chemistry and synthetic organic chemistry.

| Classification Category | Structural Features | Representative Examples |

|---|---|---|

| Simple tetrahydroisoquinolines | Basic tetrahydroisoquinoline core | Tetrahydroisoquinoline, salsoline |

| Substituted tetrahydroisoquinolines | Core with various substitution patterns | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate |

| Benzylisoquinoline alkaloids | Tetrahydroisoquinoline with benzyl substitution | Reticuline, imbricatine |

| Phenethylisoquinoline alkaloids | Tetrahydroisoquinoline with phenethyl groups | Colchicine derivatives |

Significance in heterocyclic chemistry research

The significance of this compound in heterocyclic chemistry research stems from its representation of advanced synthetic strategies for creating structurally complex nitrogen-containing heterocycles. Heterocyclic compounds constitute the most common and varied class among all organic compounds, with extensive research demonstrating their importance in medicinal chemistry applications. These compounds exhibit biological activities such as anti-convulsant, anti-human immunodeficiency virus, antiviral, anti-allergic, anti-cancer, anti-inflammatory, and antifungal properties, establishing their critical role in pharmaceutical development.

The structural features incorporated into this compound demonstrate several important principles of heterocyclic chemistry design. The gem-dimethyl substitution at the 4-position introduces steric constraints that can influence conformational preferences and biological activity profiles. The methyl ester functionality at the 8-position provides opportunities for further chemical modification and represents a common pharmacophore element in drug discovery. The hydrochloride salt formation enhances the compound's stability and solubility characteristics, addressing practical considerations for research applications and potential pharmaceutical development.

Recent advances in the synthesis and evaluation of heterocyclic compounds have highlighted the importance of tetrahydroisoquinoline derivatives as privileged scaffolds for drug discovery. The development of novel synthetic methodologies, including biocatalytic approaches and modern synthetic design strategies, has expanded the chemical space accessible within the tetrahydroisoquinoline family. The specific structural modifications present in this compound reflect contemporary approaches to scaffold diversification and optimization for enhanced biological activity.

| Research Application | Significance | Related Compounds |

|---|---|---|

| Synthetic methodology development | Advanced substitution patterns | Various dimethyl-substituted tetrahydroisoquinolines |

| Structure-activity relationship studies | Positional effects of functional groups | 5-, 6-, 7-, 8-carboxylate derivatives |

| Pharmaceutical chemistry | Privileged scaffold optimization | Tetrahydroisoquinoline-based drugs |

| Chemical biology | Probe compound development | Functionalized tetrahydroisoquinoline analogs |

Relationship to naturally occurring tetrahydroisoquinoline structures

The relationship between this compound and naturally occurring tetrahydroisoquinoline structures reveals both structural similarities and significant differences that highlight the evolution of synthetic chemistry approaches to natural product analog development. Natural tetrahydroisoquinoline alkaloids are primarily formed in plant families including Papaveraceae, Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae. The opium poppy, belonging to the Papaveraceae family, contains isoquinoline alkaloids such as morphine, codeine, papaverine, noscapine, and thebaine in its latex, representing some of the most pharmacologically important naturally occurring tetrahydroisoquinoline derivatives.

The biosynthetic pathways leading to natural tetrahydroisoquinoline alkaloids typically involve the condensation of dopamine derivatives with aldehydes or related carbonyl compounds, followed by enzymatic modifications that introduce various functional groups and structural complexity. In contrast, the synthetic compound under examination incorporates structural features that are not commonly found in naturally occurring analogs, particularly the gem-dimethyl substitution pattern and the specific positioning of the carboxylate functionality. This represents a strategic approach to creating novel chemical entities that maintain the pharmacologically relevant tetrahydroisoquinoline core while introducing modifications designed to enhance specific properties.

The relationship to natural products is further exemplified by considering specific structural analogs found in nature. Research has identified that the isobutyl-substituted tetrahydroisoquinoline derived from l-leucine has been identified in the senita cactus (Lophocereus schotti), where it forms the basis of the methylated alkaloid lophocerine. This demonstrates that while the specific substitution pattern of this compound may not occur naturally, related structural modifications are indeed present in natural systems, providing validation for the synthetic approach used in its development.

The structural comparison between the synthetic compound and natural analogs reveals important insights into the chemical space occupied by tetrahydroisoquinoline derivatives. Natural products often exhibit complex hydroxylation patterns, additional ring systems, and diverse substitution patterns that reflect their biosynthetic origins. The synthetic approach exemplified by this compound allows for the systematic exploration of chemical modifications that may not be accessible through natural biosynthetic pathways, thereby expanding the available chemical diversity for research and potential therapeutic applications.

| Natural Source | Representative Compounds | Structural Features | Relationship to Synthetic Analog |

|---|---|---|---|

| Papaver somniferum | Morphine, codeine, papaverine | Phenolic hydroxylation, ether linkages | Shared tetrahydroisoquinoline core |

| Berberis vulgaris | Berberine | Quaternary ammonium, methylenedioxy groups | Different substitution pattern |

| Lophocereus schotti | Lophocerine | Methylated nitrogen, isobutyl substitution | Similar alkyl substitution concept |

| Various Amaryllidaceae | Galantamine | Phenolic hydroxylation, bridged ring system | Core structural similarity |

Propiedades

IUPAC Name |

methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-13(2)8-14-7-10-9(12(15)16-3)5-4-6-11(10)13;/h4-6,14H,7-8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVSEMFBAGPWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C(C=CC=C21)C(=O)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745266 | |

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203686-89-8 | |

| Record name | 8-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-4,4-dimethyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203686-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Pictet-Spengler Cyclization

The Pictet-Spengler reaction is a cornerstone for constructing tetrahydroisoquinoline scaffolds. For this compound, the reaction involves:

-

Starting Materials : A β-arylethylamine derivative (e.g., 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline) and a carbonyl donor (e.g., methyl glyoxylate).

-

Mechanism : Acid-catalyzed cyclization forms the tetrahydroisoquinoline core, with the methyl ester introduced regioselectively at the 8-position.

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane at 0–25°C, yielding the intermediate free base.

Bischler-Napieralski Reaction

This method is employed for constructing the isoquinoline ring system:

-

Procedure : Cyclodehydration of a β-phenethylamide using phosphoryl chloride (POCl₃) or similar agents.

-

Modification : Post-cyclization reduction (e.g., NaBH₄ or catalytic hydrogenation) yields the tetrahydroisoquinoline structure.

Step-by-Step Methodologies

Step 1: Formation of 4,4-Dimethyl-1,2,3,4-Tetrahydroisoquinoline

Step 2: Regioselective Esterification at the 8-Position

Step 3: Hydrochloride Salt Formation

Alternative Route via Reductive Amination

-

Procedure :

Industrial Production Methods

Large-scale synthesis optimizes cost and purity:

-

Cyclization : Continuous flow reactors with POCl₃ for high-throughput ring closure.

-

Purification : Multi-stage crystallization using ethanol/water mixtures to achieve >99% purity.

-

Quality Control : In-line HPLC monitoring with C18 columns (acetonitrile/water + 0.1% TFA).

Analytical Validation

Structural Confirmation

Purity Assessment

Comparative Data Table

Challenges and Innovations

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in metabolic processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related tetrahydroisoquinoline derivatives, focusing on substituent effects, molecular properties, and safety profiles.

Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives

Key Observations

Substituent Position and Polarity: The 5-carboxylate derivative () features a polar ester group at position 5, which may enhance solubility in polar solvents compared to the 8-substituted analogs. In contrast, the 8-bromo () and 8-ethyl () derivatives have non-polar or bulky substituents, likely increasing lipophilicity and membrane permeability .

Safety Profiles :

- The 5-carboxylate compound () has documented hazards, including oral toxicity (H302) and respiratory irritation (H335), likely due to its ester moiety and salt form. In contrast, bromo- and ethyl-substituted derivatives lack explicit hazard data, suggesting differing reactivity or metabolic pathways .

Molecular Weight and Bioavailability :

- Lower molecular weight compounds (e.g., 8-ethyl derivative, 234.16 g/mol) may exhibit better bioavailability compared to higher-weight analogs (e.g., hydroxylated derivative, 275.73 g/mol) .

Ethyl groups () are synthetically accessible via alkylation, while carboxylate esters () require precise esterification conditions .

Research Implications

- Pharmacological Potential: The 8-carboxylate derivative’s ester group may serve as a prodrug motif, enabling controlled release of active metabolites. Comparative data from hydroxylated analogs () suggest that polar substituents enhance solubility but may limit CNS activity .

- Toxicological Gaps : The absence of hazard data for 8-substituted analogs highlights the need for targeted safety studies, particularly for respiratory and dermal exposure .

Actividad Biológica

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its structural relation to tetrahydroisoquinolines, which are known for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : Methyl 1,2,3,4-tetrahydro-8-isoquinolinecarboxylate hydrochloride

- Molecular Formula : C11H13ClN2O2

- Molecular Weight : 240.69 g/mol

- Purity : Typically above 97% for research applications

Biological Activity Overview

Tetrahydroisoquinolines have been extensively studied for their neuropharmacological properties. This compound exhibits several biological activities:

- Neuroprotective Effects : Research indicates that compounds in this class can protect neuronal cells from oxidative stress and excitotoxicity. For instance, studies have demonstrated that tetrahydroisoquinolines can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions like Parkinson's disease .

- Antioxidant Activity : The compound has shown potential as an antioxidant. In vitro studies suggest that it can scavenge free radicals, thereby reducing oxidative damage in cells .

- Modulation of Neurotransmitter Systems : It has been observed to influence dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions. This modulation could be beneficial in treating mood disorders and cognitive impairments .

The mechanisms through which this compound exerts its effects include:

- Dopamine Receptor Interaction : The compound may act as a partial agonist at dopamine receptors, which could explain its neuroprotective and potentially antidepressant effects.

- Inhibition of Monoamine Oxidase (MAO) : Similar compounds have been shown to inhibit MAO activity, leading to increased levels of neurotransmitters such as dopamine and serotonin in the brain .

Case Studies

- Neuroprotection in Animal Models : In a study involving mice treated with neurotoxic agents (e.g., MPTP), administration of this compound resulted in reduced neuronal loss and improved motor function compared to control groups .

- Antioxidant Capacity Assessment : A series of assays measuring the compound's ability to reduce oxidative stress markers in neuronal cell cultures showed significant reductions in malondialdehyde (MDA) levels when treated with the compound .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | Neuroprotective | Dopamine receptor modulation |

| Salsolinol | Anti-addictive | MAO inhibition |

| 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | Enhanced BBB penetration | Neurotransmitter modulation |

Q & A

Basic: What are the recommended synthetic routes for Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride, and how can its purity be validated?

Methodological Answer:

The compound is typically synthesized via cyclization of a substituted phenethylamine precursor followed by esterification and hydrochlorination. Key steps include:

- Cyclization: Use a Pictet-Spengler reaction with formaldehyde and a substituted benzaldehyde derivative under acidic conditions to form the tetrahydroisoquinoline core .

- Esterification: Methylation of the carboxyl group using methyl chloride or dimethyl sulfate in the presence of a base (e.g., KCO) .

- Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity.

- Validation: Confirm purity via H/C NMR (peaks at δ 2.6–3.1 ppm for dimethyl groups, δ 3.7 ppm for methyl ester) and HPLC (C18 column, acetonitrile/water + 0.1% TFA, retention time ~8.2 min) .

Advanced: How can researchers resolve discrepancies in analytical data (e.g., unexpected HPLC peaks) for this compound?

Methodological Answer:

Unexpected peaks may arise from residual solvents, degradation products, or stereochemical impurities. Address this by:

Forced Degradation Studies: Expose the compound to heat (80°C, 24 hr), light (ICH Q1B guidelines), and acidic/basic conditions to identify degradation pathways .

LC-MS/MS Analysis: Use high-resolution mass spectrometry (HRMS) to match fragment ions with predicted structures (e.g., m/z 255.74 for the parent ion).

Chiral HPLC: Employ a Chiralpak IA column (hexane:isopropanol, 90:10) to detect enantiomeric impurities if asymmetric centers are present .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

The compound exhibits acute oral toxicity (LD < 300 mg/kg) and severe eye irritation. Required precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved goggles.

- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of dust.

- Spill Management: Neutralize spills with sodium bicarbonate and collect in sealed containers for hazardous waste disposal .

Advanced: What experimental approaches can assess the neurotoxic potential of this tetrahydroisoquinoline derivative?

Methodological Answer:

Given structural similarities to MPTP (a neurotoxin linked to Parkinsonism), evaluate neurotoxicity via:

In Vitro Models: Treat dopaminergic SH-SY5Y cells with the compound (0.1–100 µM) and measure mitochondrial dysfunction (MTT assay) and ROS production (DCFH-DA probe) .

In Vivo Studies: Administer to C57BL/6 mice (10–50 mg/kg, i.p.) and monitor locomotor activity (open-field test) and tyrosine hydroxylase loss in substantia nigra .

Basic: How should this compound be stored to ensure long-term stability?

Methodological Answer:

Store in amber glass vials at −20°C under inert gas (argon) to prevent hydrolysis of the ester group. Stability studies indicate <2% degradation over 12 months under these conditions. Avoid exposure to moisture or strong oxidizers (e.g., peroxides) .

Advanced: What strategies can identify and quantify metabolites in pharmacokinetic studies?

Methodological Answer:

Metabolite Profiling: Use LC-QTOF-MS with a HILIC column (ACQUITY BEH, 1.7 µm) and mobile phase (acetonitrile/ammonium formate) to detect polar metabolites.

Synthetic Metabolites: Prepare reference standards via hepatic microsome incubation (e.g., hydroxylated derivatives at positions 5 or 8) .

Basic: What ecotoxicological screening methods are applicable for this compound?

Methodological Answer:

Follow OECD guidelines:

- Daphnia magna Acute Toxicity: 48-hr exposure at 1–10 mg/L; EC calculated via immobility endpoints.

- Algal Growth Inhibition: Pseudokirchneriella subcapitata exposed to 0.1–5 mg/L; chlorophyll-a measured spectrophotometrically .

Advanced: How can crystallography resolve structural ambiguities in this compound’s salt form?

Methodological Answer:

Perform single-crystal X-ray diffraction:

Crystallization: Grow crystals via vapor diffusion (ethanol/diethyl ether).

Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Analysis: Refine structures with SHELXL-2018; validate hydrogen bonding between the carboxylate and hydrochloride moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.